molecular formula C22H21N3O3S B3859555 N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide

N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B3859555
M. Wt: 407.5 g/mol
InChI Key: FIPJRMMFLDEKOS-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide, also known as BHOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHOS is a sulfonamide derivative that exhibits promising anticancer, antibacterial, and antifungal properties.

Scientific Research Applications

N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also exhibited antibacterial and antifungal properties against several pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
In agriculture, N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. It has also been studied as a plant growth regulator, as it can stimulate plant growth and increase crop yield.
In environmental science, N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide has been explored as a potential pollutant removal agent due to its ability to adsorb heavy metals and organic pollutants from water.

Mechanism of Action

The mechanism of action of N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide is not yet fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects
N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. It has also been found to have a low impact on non-cancerous cells, indicating its potential as a safe and effective treatment option.

Advantages and Limitations for Lab Experiments

N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and low cost. It also exhibits high stability and solubility in common organic solvents, making it easy to handle and use in various assays.
However, N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide also has some limitations, including its low water solubility and poor bioavailability. These limitations can make it challenging to use in certain experiments and may require the use of specialized techniques to overcome.

Future Directions

There are several future directions for the research and development of N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as nanotechnology and materials science.
In medicine, future research could focus on the development of N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide-based drug delivery systems to improve its bioavailability and efficacy. It could also be investigated as a potential treatment option for other diseases, such as Alzheimer's and Parkinson's.
In agriculture, future research could focus on the development of N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide-based herbicides and plant growth regulators that are safe and effective for use in crop production.
In environmental science, future research could focus on the development of N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide-based adsorbents for the removal of pollutants from water and soil.
Conclusion
In conclusion, N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide is a promising chemical compound that exhibits potential applications in various fields. Its ease of synthesis, low cost, and high selectivity towards cancer cells make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method. With continued research and development, N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide could have significant implications for medicine, agriculture, and environmental science.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-benzylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-18-12-14-20(15-13-18)25(29(27,28)21-10-6-3-7-11-21)17-22(26)24-23-16-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,24,26)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPJRMMFLDEKOS-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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